molecular formula C13H10F2N2O2S B2864416 N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899748-90-4

N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2864416
CAS No.: 899748-90-4
M. Wt: 296.29
InChI Key: DMPGPVNMNKMWOL-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C13H10F2N2O2S and its molecular weight is 296.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis and characterization of thiourea derivatives, including those related to the chemical structure of N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide, have been extensively studied. These compounds demonstrate significant antimicrobial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

Derivatives structurally related to N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide have been designed, synthesized, and evaluated for their anticancer activity. Studies show that certain compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Ravinaik et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted on compounds with similar structural motifs to understand their interaction with cancer proteins. These studies provide insights into the binding affinity and mechanism of action of potential anticancer agents, paving the way for the rational design of more effective therapeutic molecules (Cakmak et al., 2022).

Antimicrobial Activity

Research on thiophene derivatives indicates a broad spectrum of antimicrobial activity. These findings support the exploration of N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide analogs as potential antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Sowmya et al., 2018).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-8-3-4-10(15)11(6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPGPVNMNKMWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.